1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione
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Overview
Description
RWJ-140998 is a purine analog that has been identified as an inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for bacterial cell wall biosynthesis, making RWJ-140998 a potential candidate for antibacterial drug development .
Preparation Methods
The synthesis of RWJ-140998 involves several steps, starting with the preparation of the purine core structure. The synthetic route typically includes:
Formation of the purine ring: This can be achieved through a series of condensation reactions involving formamide and other precursors.
Functionalization: The purine ring is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain RWJ-140998 in its pure form
Chemical Reactions Analysis
RWJ-140998 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring.
Substitution: RWJ-140998 can undergo substitution reactions where specific substituents on the purine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
RWJ-140998 has several scientific research applications, particularly in the field of antibacterial drug development. Its primary application is as an inhibitor of the MurA enzyme, which is essential for bacterial cell wall biosynthesis. This makes it a potential candidate for the development of new antibacterial agents. Additionally, RWJ-140998 has been used in studies to understand the structure and function of the MurA enzyme and to develop new inhibitors with improved efficacy .
Mechanism of Action
RWJ-140998 exerts its effects by inhibiting the MurA enzyme. The compound binds to the active site of the enzyme, preventing the transfer of enolpyruvate from phosphoenolpyruvate to uridine diphospho-N-acetylglucosamine. This inhibition disrupts the first committed step of bacterial cell wall biosynthesis, leading to the death of the bacterial cell. Molecular modeling studies have shown that RWJ-140998 binds noncovalently to the MurA enzyme, at or near the site where fosfomycin binds .
Comparison with Similar Compounds
RWJ-140998 is similar to other MurA inhibitors such as:
RWJ-3981: A cyclic disulfide analog that also inhibits the MurA enzyme.
RWJ-110192: A pyrazolopyrimidine analog with similar inhibitory properties.
Fosfomycin: A well-known MurA inhibitor that binds covalently to the enzyme. RWJ-140998 is unique in its purine-based structure, which allows for specific interactions with the MurA enzyme that differ from those of other inhibitors
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2S/c1-14-8-7(9(16)13-10(14)17)15-5-3-2-4-6-18-11(15)12-8/h2-6H2,1H3,(H,13,16,17) |
InChI Key |
IGKRUASVZKVVLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCCCSC3=N2 |
Synonyms |
RWJ-140998 |
Origin of Product |
United States |
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